736171-62-3
Beschreibung
Compound 736171-62-3, also known as Hsp70-derived octapeptide acetate, is a synthetic peptide derived from the 70 kDa heat shock protein (Hsp70) family. It contains a tetratricopeptide repeat (TPR) domain, which facilitates interactions with the C-terminal region of heat shock cognate 70 kDa protein (hsc70) . This compound has been studied for its role in modulating protein refolding processes, particularly through its influence on the DnaJ-hsc70 complex in chaperone-mediated activities . Its mechanism involves competitive binding to hsc70, thereby altering the refolding efficiency of substrates like luciferase in experimental models .
Eigenschaften
CAS-Nummer |
736171-62-3 |
|---|---|
Molekularformel |
C₃₆H₅₈N₈O₁₆ |
Molekulargewicht |
858.89 |
Sequenz |
One Letter Code: GPTIEEVD |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-derived octapeptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Hsp70-derived octapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Hsp70-derived octapeptide primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid for deprotecting the peptide from the resin
Solvents: Dimethylformamide, dichloromethane
Major Products Formed: The major product formed from the synthesis of Hsp70-derived octapeptide is the peptide itself, with a high degree of purity achieved through HPLC purification .
Wissenschaftliche Forschungsanwendungen
Hsp70-derived octapeptide has several scientific research applications:
Wirkmechanismus
Hsp70-derived octapeptide exerts its effects by interacting with tetratricopeptide repeat motifs, which are involved in the assembly of multiprotein complexes. This interaction facilitates the proper folding and stabilization of client proteins, thereby preventing aggregation and misfolding. The molecular targets include various co-chaperones and client proteins that rely on Hsp70 for proper function .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following compounds share structural or functional similarities with 736171-62-3 , particularly in their involvement with heat shock proteins (HSPs) or TPR-containing proteins:
Key Observations :
- Structural Similarity : Only CHIP and related TPR-containing proteins (e.g., TPR1, hSGT) share the TPR domain with 736171-62-3 , enabling direct competition for hsc70 binding .
- Functional Divergence: Unlike 736171-62-3, which inhibits refolding, CHIP promotes protein degradation via ubiquitination . Non-HSP analogues (e.g., Chemerin-9, PACAP-38) lack mechanistic overlap.
Pharmacological and Biochemical Data
Limited quantitative data are available for 736171-62-3 in public literature. However, qualitative comparisons can be drawn:
| Parameter | 736171-62-3 | CHIP | Chemerin-9 (149-157) |
|---|---|---|---|
| Target Specificity | hsc70 C-terminal domain | hsc70-substrate complex | Chemokine receptors (e.g., CMKLR1) |
| Biological Role | Chaperone inhibition | Protein degradation | Inflammation modulation |
| Experimental Model | Luciferase refolding assay | Ubiquitination assays | Chemotaxis assays |
| Therapeutic Potential | Under investigation for HSP-related disorders | Cancer therapy (proteostasis modulation) | Anti-inflammatory drug candidate |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
